1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound. This reaction can be carried out under various conditions, including microwave-assisted synthesis and green chemistry approaches . The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxylic acid: A simpler analog with similar chemical properties.
1-ethyl-1H-pyrazole-3-carboxylic acid: Another analog with a different substitution pattern on the pyrazole ring.
Uniqueness
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an ethyl group and a carboxylic acid group on the pyrazole ring can enhance its potential as a versatile building block for the synthesis of more complex molecules .
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N4O2/c1-2-13-4-3-9(12-13)7-14-6-8(5-11-14)10(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
InChI Key |
NBJNSLJSKZQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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